2-Chloro-4-phenylquinazoline
Overview
Description
2-Chloro-4-phenylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C14H9ClN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a quinazoline core substituted with a chlorine atom at the second position and a phenyl group at the fourth position.
Mechanism of Action
Target of Action
Quinazoline derivatives, a class of compounds to which 2-chloro-4-phenylquinazoline belongs, are known to interact with a wide range of biological targets .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some quinazoline derivatives have been found to inhibit enzymes, modulate ion channels, or interact with receptors .
Biochemical Pathways
Quinazoline derivatives have been found to affect a variety of biochemical pathways . For example, some quinazoline derivatives have been found to induce the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) .
Result of Action
Quinazoline derivatives have been found to have a variety of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-phenylquinazoline plays a crucial role in biochemical reactions, particularly in the synthesis of inhibitors for specific enzymes. One notable interaction is with the enzyme MTH1 (MutT Homolog 1), where this compound acts as a reagent in the synthesis of MTH1 inhibitors . These inhibitors are potential cancer eradicators, highlighting the compound’s significance in cancer research. Additionally, this compound interacts with various proteins and other biomolecules, influencing their activity and stability. The nature of these interactions often involves binding to active sites or altering the conformation of the target molecules, thereby modulating their function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce the expression of cytoprotective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a role in detoxification processes . This induction is crucial for protecting cells from oxidative stress and maintaining cellular homeostasis. Furthermore, the compound’s impact on cell signaling pathways can lead to changes in cell proliferation, apoptosis, and differentiation, making it a valuable tool in cancer research and therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, the compound can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors or signaling molecules that regulate gene transcription. These interactions can lead to changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration or storage under inert gas . Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies in in vitro and in vivo settings have demonstrated that the compound can have sustained effects on cellular function, including prolonged induction of cytoprotective enzymes and modulation of cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the induction of cytoprotective enzymes and inhibition of cancer cell proliferation . At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with distinct biochemical activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux and metabolite levels, further modulating cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within target cells . Once inside the cells, this compound can interact with various intracellular components, including organelles and cytosolic proteins, to exert its biochemical effects. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways. The precise subcellular localization of this compound can determine its specific biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-phenylquinazoline can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzophenone with phosphorus oxychloride (POCl3) to form this compound . The reaction typically requires heating under reflux conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes the use of catalysts and solvents to facilitate the reaction and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-phenylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide (NaNH2) or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted quinazolines
- Oxidized or reduced quinazoline derivatives
- Coupled products with various functional groups
Scientific Research Applications
2-Chloro-4-phenylquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It serves as a building block in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Phenylquinazoline
- 4-Chloro-2-phenylquinazoline
- 2-Chloro-4-methylquinazoline
Comparison: 2-Chloro-4-phenylquinazoline is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical properties and biological activities. Compared to 2-phenylquinazoline, the chlorine substitution enhances its reactivity in substitution reactions. In contrast to 4-chloro-2-phenylquinazoline, the position of the chlorine atom affects its interaction with biological targets and its overall pharmacological profile .
Properties
IUPAC Name |
2-chloro-4-phenylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKMVPQJJGJCMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389512 | |
Record name | 2-chloro-4-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202845 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29874-83-7 | |
Record name | 2-chloro-4-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-chloro-4-phenylquinazoline influence its reactivity with potassium amide compared to similar pyrimidine derivatives?
A: Research indicates that this compound exhibits a higher propensity for ring-opening reactions during amination with potassium amide compared to analogous 2-chloro-4,6-diphenylpyrimidines. [] This difference in reactivity is attributed to the inherent reactivity of the 3,4-bond in the quinazoline structure, making it more susceptible to nucleophilic attack by the amide ion. [] This highlights how subtle structural variations within heterocyclic systems can significantly impact reaction pathways.
Q2: What is the significance of using 15N-labeled compounds in studying the amination mechanism of this compound?
A: Employing 15N-labeled this compound and related compounds allows researchers to track the origin and fate of nitrogen atoms during the amination process. [] This isotopic labeling technique provided crucial evidence for the involvement of a ring-opening mechanism (SN(ANRORC)) in the formation of the 2-amino product. [] By analyzing the 15N enrichment in the final product, researchers could determine the extent to which the ring-opening pathway contributed to the overall reaction. [] This approach exemplifies the power of isotopic labeling in elucidating complex reaction mechanisms.
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